Product packaging for [2-(2-Furyl)phenyl]methylamine(Cat. No.:CAS No. 771573-25-2)

[2-(2-Furyl)phenyl]methylamine

Cat. No.: B1342226
CAS No.: 771573-25-2
M. Wt: 173.21 g/mol
InChI Key: KUTREPQQCILHIM-UHFFFAOYSA-N
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Description

Evolution of Furyl- and Phenyl-Substituted Amines in Contemporary Organic Chemistry Research

Furyl- and phenyl-substituted amines are foundational scaffolds in organic chemistry that have seen a significant evolution in their application. Initially recognized for their presence in natural products and dyes, their roles have expanded dramatically. Today, they are considered "privileged scaffolds," meaning their structural motifs appear frequently in a wide range of biologically active compounds and functional materials.

The 2-phenethylamine framework, a core component of the target molecule, is present in numerous natural compounds and is a cornerstone of medicinal chemistry, forming the basis for many neurotransmitters and therapeutic agents. mdpi.comnih.gov Similarly, the furan (B31954) ring is a vital heterocycle incorporated into many pharmaceuticals and is prized for its specific electronic properties and ability to act as a versatile synthetic precursor. thegoodscentscompany.com

The combination of these two motifs into biaryl or hetero-biaryl amine structures has become a major focus area. These scaffolds are prevalent in natural products, pharmaceuticals, and are widely used as chiral ligands and catalysts in asymmetric synthesis. researchgate.netbohrium.com The development of efficient, sustainable, and stereoselective methods to synthesize these complex amines is a testament to their importance, with significant recent progress in catalytic C-H arylation and biocatalytic routes to produce specific atropisomers (isomers that differ due to restricted rotation around a single bond). bohrium.comsnnu.edu.cnrsc.org The growing sophistication of synthetic methods allows chemists to create a vast diversity of these molecules for screening and application in fields ranging from drug discovery to organic electronics. researchgate.net

Academic Rationale for Advanced Investigation into [2-(2-Furyl)phenyl]methylamine

The motivation for studying this compound specifically stems from the unique and often synergistic properties that arise from the combination of its constituent parts. Research has shown that the presence of both furan and phenyl rings within a single molecule can be essential for biological activity. For instance, a study on plant growth inhibitors found that (3-furyl)diphenylmethane could halt cell division, and that this activity was lost if the furan ring was replaced or one of the phenyl rings was removed, demonstrating the necessity of the combined triaryl structure for its specific bioactivity. nagoya-u.ac.jp

The academic rationale is further supported by several key points:

Bioisosteric Replacement: The furan ring is often used as a bioisostere for a phenyl ring in drug design, but it imparts different electronic and solubility characteristics that can fine-tune a molecule's pharmacological profile. Investigating compounds like this compound allows researchers to explore this interplay directly.

Scaffolding for Complex Molecules: The amine group provides a reactive handle for further chemical modification. Researchers have used related 2-furyl N-arylaminomethane structures to synthesize complex phosphonous acid esters, indicating the utility of this core for building larger, potentially therapeutic molecules. researchgate.net

Materials Science Applications: The electronic properties of the furan ring, such as its lower aromatic energy compared to benzene (B151609) or even thiophene (B33073), make it an interesting component for organic electronic materials. rsc.org The linkage to a phenyl system can modulate the electronic gap (HOMO-LUMO gap), which is critical for applications in sensors, dyes, and organic semiconductors. researchgate.net

Therapeutic Potential: The broader class of furan- and phenyl-containing compounds has been explored for a wide range of therapeutic applications, providing a strong basis for investigating new derivatives.

Identification of Current Research Gaps Addressed by this compound-Centric Studies

Despite the broad interest in its constituent motifs, there are significant research gaps that studies focused on this compound and its derivatives can address.

A primary gap lies in the exploration of specific isomeric structures. Much research focuses on more easily synthesized isomers or related structures, leaving the properties and potential applications of specific positional isomers like the [2-(2-furyl)phenyl] arrangement underexplored. Synthesizing and characterizing this specific molecule provides fundamental data that is currently missing from the scientific literature.

Another major area for investigation is the development of efficient and atropselective synthetic methods. While significant progress has been made in biaryl amine synthesis, achieving high selectivity for specific, complex, and unsymmetrical targets remains a challenge. bohrium.comsnnu.edu.cn Developing a robust synthesis for this compound could provide a valuable case study and a new tool for organic chemists.

Finally, there is a need for a deeper understanding of structure-activity relationships (SAR). As demonstrated in the plant growth inhibitor study, subtle changes to the aromatic systems can lead to a complete loss of activity. nagoya-u.ac.jp By systematically studying this compound and its derivatives, researchers can precisely map how the spatial arrangement and electronic interplay between the furan, phenyl, and amine groups contribute to specific biological or material properties. This targeted investigation can help bridge the gap between having a collection of interesting molecular building blocks and knowing how to assemble them for a desired function.

Physicochemical Properties of this compound

The fundamental properties of the title compound are summarized below. This data is essential for its handling, characterization, and use in synthetic applications.

PropertyValue
Molecular Formula C₁₁H₁₁NO
Molecular Weight 173.21 g/mol
CAS Number 771573-25-2 fishersci.ca
Appearance Information not publicly available
Purity ≥97% (as commercially available) fishersci.fi

Illustrative Research Findings on a Related Scaffold

To illustrate the specific bioactivity that can arise from combining furan and phenyl rings, the table below presents findings from a study on plant cell division inhibitors. The research identified (3-furyl)diphenylmethane as a potent inhibitor and demonstrated that both ring systems were crucial for its effect.

Interactive Table: Bioactivity of Furyl-Phenyl Compounds
CompoundStructureBioactivityKey Finding
(3-Furyl)diphenylmethane A furan ring linked to two phenyl rings via a central carbon.Strong inhibition of plant cell division.The triarylmethane structure containing both furan and phenyl rings is necessary for the observed bioactivity. nagoya-u.ac.jp
Analogue without Furan A triphenylmethane (B1682552) structure.No significant cell division inhibitory activity observed.The furan ring is not simply a placeholder for another aromatic ring; it is essential for the specific biological effect. nagoya-u.ac.jp
Analogue without one Phenyl Ring A furyl-phenyl-methane structure.No significant cell division inhibitory activity observed.The complete triaryl scaffold is required for the compound's function. nagoya-u.ac.jp

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO B1342226 [2-(2-Furyl)phenyl]methylamine CAS No. 771573-25-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(furan-2-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c12-8-9-4-1-2-5-10(9)11-6-3-7-13-11/h1-7H,8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUTREPQQCILHIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10594546
Record name 1-[2-(Furan-2-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

771573-25-2
Record name 1-[2-(Furan-2-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of Chemical Transformations Involving 2 2 Furyl Phenyl Methylamine

Kinetic and Thermodynamic Studies of Reaction Pathways

Kinetic and thermodynamic studies provide quantitative insights into the feasibility and rate of chemical reactions. For [2-(2-Furyl)phenyl]methylamine, such studies would elucidate the energy profiles of its various potential reaction pathways.

Kinetic Analysis: The rates of reactions involving either the furan (B31954) or the phenylmethylamine group can be determined under various conditions (temperature, concentration, catalyst). For instance, in reactions where the benzylamine (B48309) moiety acts as a nucleophile, kinetic studies can help quantify its nucleophilicity. The kinetics of the addition of benzylamines to β-nitrostyrenes in acetonitrile (B52724) have been investigated, revealing both uncatalyzed (k₂) and catalyzed (k₃) pathways. researchgate.net Such studies, if applied to this compound, could determine the rate constants and the influence of the furyl substituent on the amine's reactivity. Isotope labeling studies, particularly using deuterium, can be employed to probe the mechanism, as demonstrated in studies of proton transfer in benzylamine addition reactions. researchgate.net

Table 1: Hypothetical Kinetic and Thermodynamic Data for a Reaction of this compound

ParameterValueDescription
Rate Constant (k)Varies with temperatureQuantifies the reaction rate.
Activation Energy (Ea)Minimum energy required to initiate the reaction.
Enthalpy of Reaction (ΔH)Heat absorbed or released during the reaction.
Entropy of Reaction (ΔS)Change in the degree of disorder of the system.
Gibbs Free Energy (ΔG)Determines the spontaneity of the reaction.

Computational Elucidation of Reaction Mechanisms Utilizing Density Functional Theory (DFT) and Ab Initio Methods

Computational chemistry offers powerful tools to model reaction mechanisms at the molecular level. Density Functional Theory (DFT) and ab initio methods are particularly valuable for studying the electronic structure and energetics of molecules and transition states.

DFT Calculations: DFT methods are widely used to investigate the geometries of reactants, products, and transition states, as well as their corresponding energies. For a molecule like this compound, DFT could be used to model various reaction pathways, such as electrophilic substitution on the furan or phenyl ring, or reactions involving the amine group. For example, DFT studies have been successfully applied to understand the mechanism of furan formation and the reactivity of furan derivatives in cycloaddition reactions. researchgate.netnih.gov A computational study on the photochemical isomerization of furan derivatives has provided insights into the behavior of the furan ring upon excitation. nih.gov

Ab Initio Methods: High-level ab initio calculations, while computationally more demanding, can provide very accurate energetic information. These methods can be used to refine the energies of stationary points on the potential energy surface that have been located using DFT. Ab initio studies have been employed to determine the thermochemistry of furan and its derivatives with high accuracy. acs.org

Modeling Reaction Pathways: By mapping the potential energy surface, computational methods can identify the lowest energy reaction pathways and predict the structures of transient intermediates and transition states. This information is invaluable for interpreting experimental observations and for designing new reactions. For instance, computational models have been developed to predict the Diels-Alder reactivity of related heterocyclic systems. nih.gov

Characterization and Trapping Experiments for Reaction Intermediates

The direct observation or trapping of fleeting reaction intermediates provides compelling evidence for a proposed reaction mechanism.

Spectroscopic Characterization: In some cases, reaction intermediates may be stable enough to be characterized by spectroscopic techniques such as NMR, IR, or UV-Vis spectroscopy, particularly at low temperatures.

Trapping Experiments: More commonly, highly reactive intermediates are "trapped" by adding a reagent that rapidly and irreversibly reacts with the intermediate to form a stable, characterizable product. For reactions involving the furan moiety of this compound, reactive intermediates such as radicals or carbocations could potentially be trapped. For example, in furan metabolism, polyamines have been shown to act as traps for reactive electrophilic furan metabolites. nih.gov In other contexts, furan itself has been used to trap reactive intermediates like benzyne (B1209423) in a Diels-Alder reaction. youtube.com The presence of a radical-mediated pathway in the arylation of furan has been confirmed by trapping the aryl radical with TEMPO (2,2,6,6-tetramethylpiperidinoxyl). researchgate.net

Table 2: Potential Trapping Agents for Intermediates in Reactions of this compound

Intermediate TypeTrapping AgentExpected Product
RadicalTEMPOTEMPO adduct
CarbocationNucleophilic solvent (e.g., methanol)Methoxy-adduct
Benzyne (if formed)Furan (intramolecular)Diels-Alder adduct

Comprehensive Analysis of Substrate Scope and Limitations in Organic Reactions with this compound

Investigating the substrate scope of a reaction involving this compound is essential to understand its generality and limitations. This involves systematically varying the structure of the other reactants to probe the electronic and steric effects on the reaction outcome.

Electronic Effects: The influence of electron-donating and electron-withdrawing groups on the reaction partner can reveal important mechanistic details. For example, in a reaction where the phenylmethylamine moiety is the nucleophile, the rate and yield might be sensitive to the electronic nature of the electrophile. Studies on the nucleophilic substitution reactions of substituted benzylamines have shown that electron-withdrawing groups on the benzylamine decrease the reaction rate, while electron-donating groups increase it. researchgate.net

Steric Hindrance: The steric environment around the reactive sites of both this compound and its reaction partners can significantly impact the reaction's success. Bulky substituents near the amine or the furan ring could hinder the approach of other reagents, leading to lower yields or a complete lack of reactivity.

A systematic study of the substrate scope allows for the construction of a reactivity map, which is invaluable for synthetic chemists planning to use this compound in their synthetic strategies. While a comprehensive substrate scope for this specific molecule is not available, data from related systems can provide predictive power. nih.govnih.gov

Discovery and Characterization of Novel Reactivity Patterns of the Furyl and Phenylmethylamine Moieties within this compound

The unique juxtaposition of the furan and phenylmethylamine functionalities in this compound may give rise to novel reactivity patterns that are not observed in simpler furan or benzylamine derivatives.

Intramolecular Reactions: The proximity of the furan ring and the methylamine (B109427) group could facilitate intramolecular reactions. For example, under certain conditions, the amine could act as an internal nucleophile, attacking an activated furan ring. Conversely, the furan ring could participate in reactions that are directed or influenced by the neighboring amino group.

Cooperative Reactivity: The two moieties could act in concert to promote a particular transformation. The amine could act as an internal base or ligand, activating a metal catalyst that then engages with the furan ring.

New Reaction Discovery: Exploration of the reactivity of this compound with a diverse range of reagents and under various reaction conditions could lead to the discovery of new chemical transformations. For instance, the furan ring could serve as a diene in a Diels-Alder reaction, with the stereochemical outcome being influenced by the adjacent chiral center (if the amine is resolved). The phenylmethylamine portion can be a directing group in C-H activation reactions, potentially leading to novel functionalization of the phenyl ring. chu-lab.org The development of deep generative recurrent neural networks is also a promising avenue for the discovery of novel chemical reactions involving furan derivatives. nih.gov

Coordination Chemistry and Ligand Design Principles Utilizing 2 2 Furyl Phenyl Methylamine

Rational Design Principles for Metal-Ligand Complexes Incorporating [2-(2-Furyl)phenyl]methylamine

The design of metal complexes with this compound is guided by several key principles that leverage its distinct structural and electronic characteristics. The ligand features a flexible methylamine (B109427) linker and a furan (B31954) ring, which introduces heteroaromaticity and potential for varied coordination modes.

Key Design Considerations:

Bidentate Chelation: The primary design principle revolves around the formation of a stable five-membered chelate ring involving the nitrogen of the methylamine and the oxygen of the furan ring. This chelation enhances the thermodynamic stability of the resulting metal complexes, a phenomenon known as the chelate effect.

Steric and Electronic Tuning: The phenyl ring provides a scaffold for introducing substituents to modulate the steric and electronic properties of the ligand. For instance, introducing electron-withdrawing or electron-donating groups on the phenyl ring can influence the electron density on the coordinating atoms, thereby affecting the strength of the metal-ligand bonds.

Hemilability: The furan ring's oxygen atom can exhibit hemilabile behavior, meaning it can reversibly coordinate and de-coordinate from the metal center. This property is particularly interesting for catalytic applications, where the transient opening of a coordination site can facilitate substrate binding and activation.

Chirality: The presence of a stereocenter at the benzylic carbon upon coordination allows for the design of chiral metal complexes. This is a crucial aspect for applications in asymmetric catalysis, where the enantioselectivity of a reaction is directed by the chiral environment around the metal center.

The interplay of these factors allows for the rational design of this compound-based ligands tailored for specific applications, ranging from catalysis to materials science.

Synthesis and In-Depth Characterization of this compound Metal Complexes

The synthesis of metal complexes incorporating this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and reaction time, can influence the stoichiometry and geometry of the resulting complex. ajol.infomdpi.com

A general synthetic procedure involves dissolving the ligand and the metal salt, often a halide or acetate (B1210297) salt, in a solvent like ethanol (B145695) or methanol. ajol.infomdpi.com The mixture is then refluxed for a specific period to ensure complete complexation. ajol.info The resulting solid complex can be isolated by filtration, washed with a suitable solvent to remove any unreacted starting materials, and dried. ajol.info

Characterization Techniques:

A comprehensive characterization of the synthesized complexes is crucial to determine their structure, composition, and purity. A combination of spectroscopic and analytical techniques is employed:

Elemental Analysis: Provides the empirical formula of the complex, confirming the metal-to-ligand ratio.

Infrared (IR) Spectroscopy: Used to identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the N-H and C-O bonds.

UV-Visible Spectroscopy: Provides information about the electronic transitions within the complex, which can be indicative of the coordination geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the diamagnetic complexes in solution. Coordination of the ligand is often confirmed by shifts in the proton and carbon signals of the methylamine and furan moieties.

Mass Spectrometry: Determines the molecular weight of the complex, confirming its composition.

The data obtained from these techniques collectively provide a detailed picture of the synthesized metal complexes.

Application of Ligand Field Theory and Electronic Structure Analysis to this compound Complexes

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties of transition metal complexes. wikipedia.orgnumberanalytics.com It is an extension of Crystal Field Theory that incorporates the covalent nature of metal-ligand bonding. numberanalytics.com When this compound coordinates to a transition metal ion, the degeneracy of the metal's d-orbitals is lifted. libretexts.org The way these orbitals split depends on the geometry of the complex. libretexts.org

For an octahedral complex, the d-orbitals split into two sets: the lower energy t₂g set (dxy, dxz, dyz) and the higher energy eg set (dx²-y², dz²). uomustansiriyah.edu.iq In a tetrahedral complex, the splitting is inverted and smaller, with the e set being lower in energy than the t₂ set. uri.edu The energy difference between these sets of orbitals is denoted as Δo (for octahedral) or Δt (for tetrahedral). uomustansiriyah.edu.iq

Electronic Structure Analysis:

Computational methods, such as Density Functional Theory (DFT), are powerful tools for analyzing the electronic structure of these complexes. nih.gov DFT calculations can provide insights into:

Molecular Orbital (MO) Diagrams: These diagrams illustrate the interaction between the metal and ligand orbitals, showing the formation of bonding, anti-bonding, and non-bonding orbitals. wikipedia.org

Electron Density Distribution: This helps to understand the nature and polarity of the metal-ligand bonds.

Prediction of Spectroscopic Properties: DFT can be used to calculate and predict UV-Vis spectra, which can then be compared with experimental data.

The combination of LFT and computational analysis provides a deep understanding of the electronic properties of this compound complexes, which is essential for predicting their reactivity and potential applications.

Investigation of Chiroptical Properties of Enantiomerically Pure this compound Metal Complexes

The coordination of this compound to a metal center can create a chiral complex, even if the free ligand is achiral. This is because the coordination can lead to a fixed conformation that lacks a plane of symmetry. If the ligand itself is chiral, for example, by resolution of its enantiomers, then the resulting metal complexes will also be enantiomerically pure.

The study of the chiroptical properties of these enantiomerically pure complexes provides valuable information about their three-dimensional structure in solution. The primary techniques used for this purpose are:

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. Chiral molecules exhibit characteristic CD spectra, which are highly sensitive to their stereochemistry. The sign and intensity of the Cotton effects in the CD spectrum can be related to the absolute configuration of the metal complex.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. It is another powerful technique for characterizing chiral molecules.

The synthesis of enantiomerically pure ligands can be achieved through various methods, including classical resolution with a chiral acid or through asymmetric synthesis. mdpi.com The chiroptical properties of the resulting metal complexes are of significant interest for applications in:

Asymmetric Catalysis: Enantiomerically pure metal complexes can act as catalysts for stereoselective reactions, producing one enantiomer of a product in excess.

Chiral Recognition: These complexes can be used as chiral selectors for the separation of enantiomers.

Luminescence-based Chiral Analysis: The luminescence characteristics of some chiral lanthanide complexes can be dependent on the enantiomeric excess of a chiral analyte. google.com

Utilization of Multinuclear NMR and Electron Paramagnetic Resonance (EPR) Spectroscopic Probes for Complex Formation

Advanced spectroscopic techniques like multinuclear NMR and Electron Paramagnetic Resonance (EPR) are invaluable for probing the formation and structure of this compound metal complexes.

Multinuclear NMR Spectroscopy:

While ¹H and ¹³C NMR are standard for diamagnetic complexes, NMR spectroscopy can be extended to other nuclei. libretexts.org For complexes of this compound, NMR studies of metal nuclei can provide direct information about the metal's coordination environment.

Metal NMR: For suitable metal ions (e.g., ¹⁹⁵Pt, ¹¹³Cd, ¹⁹⁹Hg), NMR can directly probe the metal center. nih.govlibretexts.org The chemical shift of the metal nucleus is highly sensitive to the nature of the coordinating ligands and the coordination geometry. nih.gov

¹⁵N NMR: If the ligand is isotopically labeled with ¹⁵N, NMR of this nucleus can provide insights into the nitrogen's coordination to the metal.

¹⁹F NMR: If a fluorine-containing derivative of the ligand is used, ¹⁹F NMR can serve as a sensitive probe of the electronic environment. organicchemistrydata.org

Electron Paramagnetic Resonance (EPR) Spectroscopy:

EPR spectroscopy is a powerful technique for studying complexes with unpaired electrons (paramagnetic species). bruker.com It is particularly useful for characterizing complexes of transition metals such as Cu(II), Mn(II), and V(IV). bruker.comlibretexts.org

An EPR spectrum provides information about:

The g-value: This is analogous to the chemical shift in NMR and provides information about the electronic environment of the unpaired electron.

Hyperfine Coupling: The interaction of the unpaired electron with magnetic nuclei (like the metal nucleus or the nitrogen of the ligand) leads to splitting of the EPR signal. libretexts.org The magnitude of this splitting, known as the hyperfine coupling constant, provides information about the delocalization of the unpaired electron onto the ligand and the identity of the coordinating atoms. libretexts.org

EPR can be used to monitor the formation of paramagnetic complexes in solution and to determine their coordination geometry. libretexts.org For example, the EPR parameters of a Cu(II) complex can distinguish between a square planar and a tetrahedral geometry.

Catalytic Applications of 2 2 Furyl Phenyl Methylamine Derived Systems

Homogeneous Catalysis Mediated by [2-(2-Furyl)phenyl]methylamine Complexes

In homogeneous catalysis, where the catalyst and reactants exist in the same phase, ligands play a crucial role in modulating the activity and selectivity of metal catalysts. uclouvain.be Derivatives of this compound have emerged as promising ligands due to their unique electronic and steric properties.

Development of Asymmetric Catalysis Using Chiral this compound Ligands

The synthesis of chiral molecules with high enantiomeric purity is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and agrochemical industries. Chiral ligands derived from this compound have shown considerable promise in asymmetric catalysis. These ligands, when complexed with transition metals, can create a chiral environment around the metal center, enabling the stereoselective transformation of prochiral substrates. researchgate.net

Research in this area has focused on designing and synthesizing novel chiral ligands incorporating the this compound scaffold. By introducing stereocenters and modifying substituents on the furan (B31954) and phenyl rings, chemists can fine-tune the ligand's properties to achieve high enantioselectivity in various reactions. researchgate.net For instance, iridium complexes bearing chiral ligands have been successfully employed in the asymmetric hydrogenation of imines, yielding chiral amines with high enantiomeric excess (ee). acs.org The development of phosphine (B1218219) ligands containing spiro scaffolds has been a significant advancement, with Ir/f-spiroPhos catalysts achieving up to 99% ee in the hydrogenation of diarylmethanimines. acs.org

Table 1: Asymmetric Hydrogenation of Imines with Chiral this compound-Derived Ligands
Catalyst SystemSubstrateProductEnantiomeric Excess (ee)Reference
Ir/(S,S)-f-Binaphane-L7N-alkyl α-aryl furan-containing iminesChiral N-alkyl aryl alaninesUp to 90% acs.org
Ir/f-spiroPhos L8DiarylmethaniminesChiral diarylmethylaminesUp to 99% acs.org

Application in Cross-Coupling Reactions Utilizing this compound-Metal Catalysts

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, with wide-ranging applications in organic synthesis. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Stille reactions, are fundamental transformations in modern chemistry. icmpp.roacs.org The efficiency and selectivity of these reactions are highly dependent on the nature of the ligands coordinated to the palladium center. icmpp.ro

This compound and its derivatives have been investigated as ligands in various cross-coupling reactions. The furan moiety can participate in palladium-catalyzed couplings, such as the Suzuki-Miyaura reaction with aryl boronic acids, to form biaryl derivatives. The amine group can also be functionalized through cross-coupling reactions, for example, with 3-bromopyridine (B30812) using a palladium catalyst to yield N-aryl derivatives. The use of specific ligands, such as tri-(2-furyl)phosphine, has been shown to enhance the reaction rates in Stille cross-coupling reactions. icmpp.ro

Table 2: Cross-Coupling Reactions Utilizing this compound-Related Systems
Reaction TypeCatalyst/LigandSubstratesProductKey FindingReference
Suzuki-MiyauraPd(PPh₃)₄Furan-containing compound and aryl boronic acidBiaryl derivativeDemonstrates the reactivity of the furan moiety.
N-ArylationPd₂(dba)₃, DavePhosThis compound and 3-bromopyridineN-aryl derivativeShows functionalization of the amine group.
StilleTri-(2-furyl)phosphineAryl halides and alkynylstannanesCoupled productEnhances reaction rates. icmpp.ro
NegishiPd(OAc)₂/SPhosAlkylzinc halides and aryl bromides/chloridesBranched alkyl-aryl productsHigh selectivity for branched products. acs.org

Research into Hydrogenation and Oxidation Catalysis Employing this compound Systems

Beyond asymmetric hydrogenation, this compound-derived systems have been explored in general hydrogenation and oxidation catalysis. The furan ring is susceptible to catalytic hydrogenation, which can lead to a variety of saturated heterocyclic products. researchgate.net For instance, the catalytic transfer hydrogenation of furfural, a related furan-containing compound, has been studied using bimetallic catalysts to produce valuable fuel additives like 2-methylfuran (B129897) and 2-methyltetrahydrofuran (B130290). nih.gov While palladium is a common hydrogenation catalyst, its suitability can be reaction-dependent. google.com

In oxidation catalysis, the amine group of this compound can undergo oxidation to form imines under catalytic conditions. For example, a binary catalyst system of Au/C–CuO has been shown to efficiently catalyze the oxidative coupling of the amine to an imine.

Exploration of Heterogeneous Catalysis Involving this compound Functionalized Supports

Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages in terms of catalyst separation and recycling. uclouvain.bempg.de Functionalizing solid supports with catalytic species is a common strategy to bridge the gap between homogeneous and heterogeneous catalysis. nih.gov

Research in this area has explored the immobilization of this compound-derived complexes onto solid supports such as silica (B1680970) or polymers. mdpi.com This approach aims to combine the high activity and selectivity of homogeneous catalysts with the practical benefits of heterogeneous systems. For instance, ruthenium nanoparticles immobilized on amine-functionalized polymer-grafted silica have been used as active and stable catalysts for the hydrogenation of biomass-derived substrates. nih.gov The amine groups on the support can play a crucial role in modulating the catalytic activity and selectivity. nih.gov Porous ionic polymers functionalized with amine groups have also been developed as efficient heterogeneous catalysts for the chemical fixation of CO2. mdpi.com

Research into Photoredox Catalysis with this compound-Based Systems

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling novel transformations under mild conditions. ethz.chacs.org This field utilizes photocatalysts that, upon light absorption, can initiate single-electron transfer processes. ethz.chnih.gov

While direct research on this compound in photoredox catalysis is still emerging, the amine functionality is a key structural motif in many known photoredox-active systems. Tertiary amines, for example, can act as reductive quenchers, generating radical cations that can participate in subsequent reactions. acs.orgacs.org The furan ring itself can also be involved in photochemical transformations, such as the photoredox-catalyzed Achmatowicz reaction of furfuryl alcohol derivatives. researchgate.net The combination of the amine and furan moieties in this compound suggests its potential as a precursor for novel photoredox catalysts or as a substrate in photoredox-mediated reactions.

Studies in Electrocatalysis with this compound-Modified Electrode Surfaces

Electrocatalysis involves the use of catalysts to accelerate electrochemical reactions at electrode surfaces. wikipedia.org Modifying electrode surfaces with specific chemical entities can enhance their catalytic activity, selectivity, and stability. wikipedia.orgmdpi.com

The amine group of this compound makes it a candidate for modifying electrode surfaces. Amines can be covalently attached to electrode materials or incorporated into polymer films deposited on the electrode. mdpi.comwikipedia.org Such modifications can influence the electrode's interaction with reactants and facilitate electron transfer processes. For example, imidazolium (B1220033) ion-terminated self-assembled monolayers on electrodes have been shown to be effective for CO2 conversion. researchgate.net While specific studies on this compound in electrocatalysis are not extensively documented, the principles of electrode modification suggest its potential utility in this area, for instance, by influencing the local environment at the electrode surface to promote specific reactions. nih.gov

Derivatization Strategies and Structure Reactivity/function Relationships of 2 2 Furyl Phenyl Methylamine

Strategic Functionalization of the Furyl Ring System within [2-(2-Furyl)phenyl]methylamine

The furan (B31954) ring is an electron-rich heterocycle, making it susceptible to various electrophilic substitution and cycloaddition reactions. numberanalytics.compharmaguideline.com Functionalization of the furan moiety in this compound can significantly impact its electronic properties and steric profile.

Electrophilic Substitution: The furan ring readily undergoes electrophilic aromatic substitution, primarily at the C5 position (adjacent to the phenyl ring) and to a lesser extent at the C3 and C4 positions. quora.compearson.com This reactivity is due to the electron-donating effect of the oxygen atom, which stabilizes the cationic intermediate formed during the reaction. chemicalbook.com Common electrophilic substitution reactions applicable to the furan ring include:

Nitration: Introduction of a nitro group can be achieved using mild nitrating agents like acetyl nitrate (B79036) at low temperatures. pharmaguideline.com

Halogenation: Bromination and chlorination can proceed vigorously. For monosubstitution, milder conditions, such as using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) at low temperatures, are necessary. pharmaguideline.com

Acylation: Friedel-Crafts acylation can be performed using acid anhydrides or acyl halides with mild Lewis acid catalysts like boron trifluoride. pharmaguideline.com

Metallation: Direct metallation of the furan ring, typically at the C5 position, can be achieved using organolithium reagents like n-butyllithium. This lithiated intermediate can then be quenched with various electrophiles to introduce a wide range of substituents.

Cycloaddition Reactions: The furan ring can act as a diene in Diels-Alder reactions, reacting with dienophiles to form bicyclic adducts. numberanalytics.com This [4+2] cycloaddition provides a pathway to complex, three-dimensional structures. The reactivity in these reactions is influenced by the substituents on both the furan ring and the dienophile. bohrium.com

A hypothetical example of strategic functionalization of the furyl ring is presented in the table below.

Reaction TypeReagents and ConditionsPotential Product
NitrationAcetyl nitrate, low temperature[2-(5-Nitro-2-furyl)phenyl]methylamine
BrominationN-Bromosuccinimide (NBS), CCl4[2-(5-Bromo-2-furyl)phenyl]methylamine
AcylationAcetic anhydride, BF3·OEt21-[5-(2-(Aminomethyl)phenyl)furan-2-yl]ethan-1-one
Diels-AlderMaleic anhydride, heatAdduct of this compound and maleic anhydride

Systematic Modifications of the Phenyl Ring and Methylamine (B109427) Moiety of this compound

The phenyl ring and the methylamine side chain offer additional opportunities for systematic modification to fine-tune the molecule's properties.

Phenyl Ring Modification: The phenyl ring can be functionalized through electrophilic aromatic substitution. The directing effect of the furyl and methylamine substituents would need to be considered. Alternatively, the synthesis of this compound analogues can start from pre-functionalized phenyl rings. For instance, using a substituted bromobenzyl bromide in a synthetic route allows for the introduction of various groups on the phenyl ring. nih.govacs.org

Methylamine Moiety Modification: The primary amine of the methylamine group is a key site for derivatization.

N-Alkylation: The amine can be mono- or di-alkylated using various alkyl halides. Reductive amination with aldehydes or ketones is another common method for introducing alkyl groups.

N-Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides. These amides can exhibit different electronic and steric properties compared to the parent amine.

N-Sulfonylation: Treatment with sulfonyl chlorides provides sulfonamides, which can alter the acidity and hydrogen bonding capabilities of the nitrogen atom.

The table below illustrates potential modifications to the phenyl ring and methylamine moiety.

Modification SiteReaction TypeReagents and ConditionsPotential Product
Phenyl RingSuzuki CouplingSubstituted phenylboronic acid, Pd catalystSubstituted [1,1'-biphenyl]-2-yl)methylamine derivatives
MethylamineN-AlkylationMethyl iodide, K2CO3[2-(2-Furyl)phenyl]-N,N-dimethylmethanamine
MethylamineN-AcylationAcetyl chloride, triethylamineN-{[2-(2-Furyl)phenyl]methyl}acetamide
MethylamineN-Sulfonylationp-Toluenesulfonyl chloride, pyridineN-{[2-(2-Furyl)phenyl]methyl}-4-methylbenzenesulfonamide

Synthesis of Advanced this compound Derivatives with Tuned Reactivity

A study on the synthesis of an aminomethyl-substituted biaryl library demonstrated a two-step solution-phase synthesis involving sequential N-alkylation and Suzuki cross-coupling. nih.govacs.org This approach allows for the systematic variation of both the amine substituent and the substitution pattern on the second aromatic ring. A similar strategy could be applied to this compound, using a variety of boronic acids in a Suzuki coupling reaction to introduce diverse aryl or heteroaryl groups at a specific position on the phenyl ring.

Furthermore, the synthesis of substituted 5-aryl-2-furan-2-carbaldehyde derivatives has been reported, which can then be used in condensation reactions to form larger, more complex structures. mdpi.comnih.gov This highlights the potential for using a functionalized this compound as a building block for more advanced derivatives.

Development and Application of Quantitative Structure-Reactivity Relationship (QSRR) and Quantitative Structure-Function Relationship (QSFR) Models

Quantitative Structure-Reactivity Relationship (QSRR) and Quantitative Structure-Function Relationship (QSFR) models are computational tools used to correlate the chemical structure of a series of compounds with their reactivity or biological activity. For a library of this compound derivatives, these models could be invaluable for predicting properties and guiding the synthesis of new analogues with desired characteristics.

A QSPR (Quantitative Structure-Property Relationship) study on furan derivatives as corrosion inhibitors utilized molecular descriptors calculated using Density Functional Theory (DFT) to build a predictive model. digitaloceanspaces.com Descriptors such as the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), dipole moment, and various electronic and topological indices were correlated with the observed inhibitory efficiency.

Similarly, a QSRR study on the chiral separation of 1-phenylethanol (B42297) derivatives, which share some structural similarities with this compound, used genetic algorithms and neural networks to predict retention behavior. nih.gov The study found that HOMO energy was a key descriptor for retention, while steric and electrostatic interactions were important for chiral recognition.

For a series of this compound derivatives, a typical workflow for developing a QSRR/QSFR model would involve:

Synthesis of a diverse library of derivatives.

Experimental measurement of the reactivity or function of interest.

Calculation of a wide range of molecular descriptors for each derivative.

Development and validation of a statistical model (e.g., multiple linear regression, partial least squares, or machine learning algorithms) to correlate the descriptors with the measured property.

Such models could be used to predict the reactivity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts.

Utilization of Combinatorial Chemistry Approaches for the Rapid Synthesis of this compound Derivatives

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large libraries of related compounds. acs.org This approach is well-suited for exploring the chemical space around the this compound scaffold.

Solid-Phase Synthesis: One common combinatorial approach is solid-phase organic synthesis (SPOS). In this method, the starting material is attached to a solid support (resin), and subsequent reactions are carried out. The use of a solid support simplifies purification, as excess reagents and byproducts can be washed away. scienceasia.orgscribd.com For this compound, a suitable linker could be attached to the phenyl ring or the methylamine nitrogen, allowing for the diversification of the other parts of the molecule.

Solution-Phase Parallel Synthesis: An alternative to SPOS is solution-phase parallel synthesis. In this approach, reactions are carried out in an array of separate reaction vessels, often in a 96-well plate format. nih.govacs.org This method has been successfully used to generate libraries of aminomethyl-substituted biaryls. nih.govacs.org A semi-automated workflow could be developed for the N-alkylation or N-acylation of a set of primary amines followed by a Suzuki cross-coupling with various boronic acids to rapidly generate a library of this compound derivatives.

The table below outlines a hypothetical combinatorial synthesis of a library of this compound derivatives.

Building Block A (Amine)Building Block B (Aryl Halide)Building Block C (Boronic Acid)Coupling Chemistry
Methylamine2-Bromo-1-(2-furyl)benzenePhenylboronic acidSuzuki Coupling
Ethylamine2-Bromo-1-(2-furyl)benzene4-Methoxyphenylboronic acidSuzuki Coupling
Propylamine2-Bromo-1-(2-furyl)benzene3-Chlorophenylboronic acidSuzuki Coupling
Benzylamine (B48309)2-Bromo-1-(2-furyl)benzeneThiophene-2-boronic acidSuzuki Coupling

This combinatorial approach, coupled with high-throughput screening, can accelerate the discovery of this compound derivatives with specific, optimized properties.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 2 Furyl Phenyl Methylamine

High-Resolution Mass Spectrometry for Isotopic Fine Structure Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of a molecule's elemental composition by measuring its mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or five decimal places). For [2-(2-Furyl)phenyl]methylamine, with a proposed molecular formula of C₁₁H₁₁NO, HRMS can confirm this composition by distinguishing its exact mass from other potential formulas with the same nominal mass.

The calculated monoisotopic mass of C₁₁H₁₁NO is 173.08406 Da. An experimental HRMS measurement yielding a value within a few parts per million (ppm) of this theoretical mass would provide strong evidence for the compound's elemental formula.

Beyond confirming the parent ion, HRMS is invaluable for analyzing the isotopic fine structure and elucidating fragmentation pathways. The fragmentation of this compound under electron ionization (EI) would be expected to follow pathways characteristic of benzylamines and biaryl systems. nih.govnih.govlibretexts.org The primary cleavage event is typically benzylic C-C bond scission, leading to the loss of the aminomethyl radical or the formation of a stable tropylium-like ion.

Key Fragmentation Pathways:

Benzylic Cleavage: The most prominent fragmentation is expected to be the cleavage of the bond between the phenyl ring and the methylamine (B109427) group, leading to the formation of a [M-CH₂NH₂]⁺ fragment.

Loss of Amine: Another common pathway for primary amines is the loss of the amino group (NH₂) or ammonia (B1221849) (NH₃) from the molecular ion. nih.gov

Ring Fragmentation: Fragmentation of the furan (B31954) or phenyl rings can also occur, though typically requires higher energy.

A plausible fragmentation pattern is detailed in the table below, with exact masses calculated for the most likely isotopic composition.

m/z (Calculated)Proposed FormulaProposed Fragment Structure/Origin
173.08406[C₁₁H₁₁NO]⁺˙Molecular Ion (M⁺˙)
172.07624[C₁₁H₁₀NO]⁺[M-H]⁺, loss of a hydrogen radical
143.07535[C₁₀H₉O]⁺[M-CH₂NH₂]⁺, loss of aminomethyl radical via benzylic cleavage
144.05971[C₉H₈O]⁺˙Loss of HCN from [M-H]⁺
91.05425[C₇H₇]⁺Tropylium ion, indicative of a benzyl (B1604629) substructure
67.05425[C₄H₃O]⁺Furyl cation from cleavage of the phenyl-furan bond

Application of Multidimensional Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, Solid-State NMR)

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the complete structural assignment of this compound, providing detailed information about the ¹H and ¹³C chemical environments and their connectivity. While standard 1D NMR provides initial data, 2D NMR techniques are required to unambiguously assign each signal. rsc.org

Predicted Chemical Shifts: The chemical shifts for the protons and carbons are predicted based on the additive effects of the substituents on the aromatic rings. netlify.appucl.ac.ukwisc.edu The ortho-substitution pattern leads to a complex, crowded aromatic region in the ¹H NMR spectrum. The furan protons typically appear in a distinct region from the phenyl protons.

Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)
PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Phenyl H3'/H4'/H5'/H6'7.2 - 7.6124.0 - 130.0
Furan H3/H4/H56.4 - 7.5108.0 - 145.0
-CH₂-~3.8~45.0
-NH₂~1.5 (broad)-
Phenyl C1'/C2'-132.0 - 140.0
Furan C2-~155.0

2D NMR Correlation Analysis:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. It would be used to trace the connectivity of the four adjacent protons on the phenyl ring (H3' to H6') and the three protons on the furan ring (H3 to H5).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the ¹³C signals for each protonated carbon in the phenyl and furan rings, as well as the -CH₂- group.

Solid-state NMR could be employed to study the molecule's conformation and packing in its crystalline form, providing information that is complementary to X-ray crystallography.

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Conformational Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides insight into the functional groups and molecular vibrations within this compound. The spectra are characterized by specific absorption bands corresponding to the stretching and bending vibrations of the bonds present. rockymountainlabs.comorgchemboulder.comglobalresearchonline.net

The primary amine group is readily identified by its characteristic N-H stretching vibrations. As a primary amine, two distinct bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretches. aip.orglibretexts.org The C-N bond stretch and aromatic C-H stretches provide further structural confirmation. The furan ring has several characteristic ring stretching and bending modes. chemicalpapers.comudayton.edu

Characteristic Vibrational Frequencies (cm⁻¹)
Vibrational ModeExpected Frequency Range (cm⁻¹)Functional Group
N-H Asymmetric & Symmetric Stretch3500 - 3300Primary Amine
Aromatic C-H Stretch3100 - 3000Phenyl & Furan Rings
N-H Bend (Scissoring)1650 - 1580Primary Amine
Aromatic C=C Stretch1600 - 1450Phenyl & Furan Rings
C-N Stretch1335 - 1250Aromatic Amine
Furan Ring Breathing/Deformation1250 - 1000Furan Ring
N-H Wag910 - 665Primary Amine
Aromatic C-H Out-of-Plane Bend850 - 750ortho-disubstituted Phenyl

These techniques are also powerful for studying conformational isomers (atropisomers) that may arise from restricted rotation around the C-C single bond connecting the phenyl and furan rings. Changes in the vibrational spectra with temperature or solvent could indicate the presence of different conformers and allow for the study of their relative stabilities and intermolecular interactions, such as hydrogen bonding involving the -NH₂ group.

X-ray Crystallography of this compound and its Co-crystals or Metal Complexes

X-ray crystallography provides the most definitive structural information for a molecule in the solid state, yielding precise bond lengths, bond angles, and torsional angles. nih.gov While a crystal structure for this compound has not been publicly reported, a hypothetical analysis can predict key structural features.

The most significant structural parameter to be determined would be the dihedral angle between the planes of the furan and phenyl rings. Due to steric hindrance between the ortho-substituents, these rings are not expected to be coplanar. This twist angle is critical for understanding the molecule's three-dimensional shape and electronic properties.

Furthermore, crystallography would reveal the details of intermolecular interactions in the crystal lattice. The primary amine group is a hydrogen bond donor, and it could form N-H···N hydrogen bonds with neighboring amine groups or N-H···O bonds with the oxygen atom of the furan ring, leading to the formation of supramolecular chains, dimers, or more complex networks. iucr.org

Expected Key Structural Parameters from X-ray Crystallography
ParameterExpected ValueSignificance
Phenyl-Furan Dihedral Angle30 - 60°Defines molecular conformation and steric strain.
C(phenyl)-C(furan) Bond Length~1.47 ÅIndicates degree of conjugation between rings.
C(phenyl)-C(methylene) Bond Length~1.51 ÅStandard sp²-sp³ bond length.
N-H···N Hydrogen Bond Distance~2.9 - 3.2 ÅEvidence of intermolecular self-assembly.
N-H···O(furan) Hydrogen Bond Distance~2.8 - 3.1 ÅAlternative intermolecular interaction motif.

Analysis of co-crystals or metal complexes would provide further insight into the molecule's non-covalent interaction capabilities and its potential as a ligand in coordination chemistry.

Advanced Chiroptical Spectroscopy (Circular Dichroism, Vibrational Circular Dichroism) for Stereochemical Assignment

Advanced chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are used to study chiral molecules by measuring their differential absorption of left- and right-circularly polarized light. It is important to note that this compound itself is an achiral molecule as it possesses a plane of symmetry and is not resolvable into enantiomers.

However, these techniques would become highly relevant for the stereochemical assignment of chiral derivatives of this compound. For instance, if a chiral center were introduced, such as by substitution on the methylene (B1212753) carbon (e.g., 2-(2-Furyl)phenylmethanamine), chiroptical spectroscopy would be essential for determining the absolute configuration of the resulting enantiomers. nih.govacs.org

The application of these techniques would involve:

Synthesis and Resolution: A chiral derivative would be synthesized, and its enantiomers separated using a chiral chromatography method.

CD/VCD Measurement: The CD and VCD spectra of each pure enantiomer would be recorded. Enantiomers would be expected to produce mirror-image spectra. bath.ac.uk

Quantum Chemical Calculations: The theoretical CD and VCD spectra for one enantiomer (e.g., the R-enantiomer) would be calculated using computational methods like Density Functional Theory (DFT).

Stereochemical Assignment: The experimental spectrum would be compared to the calculated spectrum. A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of the enantiomer.

Therefore, while not applicable to the parent compound, chiroptical spectroscopy represents a powerful prospective tool for the stereochemical analysis of its chiral analogues.

Computational and Theoretical Chemistry Studies of 2 2 Furyl Phenyl Methylamine

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it an ideal tool for studying the electronic structure of molecules like [2-(2-Furyl)phenyl]methylamine. DFT calculations are centered on solving the Schrödinger equation by using the electron density rather than the complex many-electron wavefunction.

A typical DFT study of this compound would commence with geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, a wealth of information about its electronic properties can be derived. Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. For this compound, the MEP map would likely show regions of negative potential around the nitrogen atom of the amine group and the oxygen atom of the furan (B31954) ring, indicating these as sites susceptible to electrophilic attack. Conversely, the aromatic rings would exhibit regions of positive potential.

To illustrate the type of data obtained from DFT calculations, the following table presents hypothetical calculated electronic properties for this compound, based on typical values for similar aromatic amines.

PropertyHypothetical Calculated ValueSignificance
HOMO Energy-5.8 eVIndicates the electron-donating ability of the molecule.
LUMO Energy-0.9 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap4.9 eVRelates to the chemical reactivity and stability.
Dipole Moment2.1 DQuantifies the overall polarity of the molecule.
Ionization Potential7.2 eVEnergy required to remove an electron.
Electron Affinity0.5 eVEnergy released upon adding an electron.

These DFT-derived parameters are invaluable for predicting how this compound might behave in chemical reactions and for understanding its fundamental electronic nature.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals the molecule's conformational landscape and its interactions with the environment.

For a flexible molecule like this compound, which has a rotatable bond between the phenyl and furan rings and a flexible methylamine (B109427) side chain, MD simulations are crucial for exploring its accessible conformations. By simulating the molecule's movements over nanoseconds or even microseconds, researchers can identify the most stable conformers and the energy barriers between them. This is particularly important for understanding how the molecule might bind to a biological target or self-assemble in a material.

MD simulations are also instrumental in studying the effects of solvents on the molecule's structure and dynamics. By explicitly including solvent molecules (such as water) in the simulation box, it is possible to observe how the solvent influences the conformational preferences of this compound through hydrogen bonding and other intermolecular interactions. The radial distribution function (RDF) can be calculated to quantify the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

A hypothetical study might reveal the following conformational preferences and solvent interactions:

ConformerDihedral Angle (C-C-C-N)Relative Energy (kcal/mol)Population (%)
160°0.065
2180°1.225
3-60°0.810

Quantum Chemical Calculations for the Accurate Prediction of Spectroscopic Properties

Quantum chemical calculations are indispensable for predicting and interpreting the spectroscopic signatures of molecules. These theoretical spectra can be compared with experimental data to confirm the identity and structure of a synthesized compound.

For this compound, time-dependent DFT (TD-DFT) would be the method of choice for predicting its UV-Vis absorption spectrum. The calculations would yield the excitation energies and oscillator strengths for the principal electronic transitions, which correspond to the absorption maxima (λmax). These transitions would likely involve π-π* excitations within the aromatic furan and phenyl rings.

The following table illustrates the kind of data that would be generated from such calculations:

Spectroscopic TechniquePredicted ParameterHypothetical ValueAssignment
UV-Visλmax285 nmπ-π* transition
IRVibrational Frequency3400 cm⁻¹N-H stretch
IRVibrational Frequency1600 cm⁻¹Aromatic C=C stretch
¹³C NMRChemical Shift150 ppmFuran C-O
¹H NMRChemical Shift7.5 ppmAromatic protons

Application of Cheminformatics and Machine Learning in this compound Research

Cheminformatics and machine learning are transforming chemical research by enabling the analysis of large datasets to predict the properties and activities of new molecules. For a novel compound like this compound, these tools could be used to predict a wide range of properties without the need for laboratory experiments.

By representing the molecule as a set of numerical descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors), machine learning models can be trained on existing databases of compounds with known properties. These trained models can then predict properties for this compound, such as its solubility, toxicity, or potential as a drug candidate for a specific target.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are specific applications of machine learning in this area. For instance, a QSAR model could be developed to predict the inhibitory activity of a series of furan-containing compounds against a particular enzyme, and this model could then be used to estimate the potential activity of this compound.

An illustrative QSPR prediction for this compound is shown below:

PropertyPredicted ValueMethod
Aqueous Solubility (logS)-2.5Machine Learning Model
Blood-Brain Barrier PermeationProbableSimilarity Search
hERG InhibitionLow ProbabilityQSAR Model

Utilization of Conceptual DFT for Predicting Reactivity Descriptors and Sites

Conceptual DFT provides a framework for understanding chemical reactivity using descriptors derived from the principles of density functional theory. sciencesconf.org These descriptors quantify the response of a molecule's energy to changes in its number of electrons or the external potential, providing insights into its electrophilic and nucleophilic behavior. sciencesconf.org

Key conceptual DFT descriptors include electronegativity (χ), chemical hardness (η), and the Fukui function (f(r)). Electronegativity measures the tendency of a molecule to attract electrons, while chemical hardness indicates its resistance to changes in its electron distribution. The Fuk_ui function is particularly powerful as it identifies the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack.

For this compound, conceptual DFT calculations would likely identify the nitrogen atom as the primary site for electrophilic attack (due to a high value of f⁻(r)) and potentially certain carbon atoms in the aromatic rings as sites for nucleophilic attack (with high f⁺(r) values). These predictions can guide the design of synthetic routes and help to rationalize observed reaction outcomes.

A hypothetical table of conceptual DFT descriptors for this compound is presented below:

DescriptorHypothetical ValueInterpretation
Electronegativity (χ)3.35 eVModerate tendency to attract electrons.
Chemical Hardness (η)2.45 eVIndicates a moderately soft molecule.
Global Electrophilicity (ω)2.29 eVOverall electrophilic character.
Fukui Function (f⁻(r)) at N0.25Nitrogen is the most likely site for electrophilic attack.
Fukui Function (f⁺(r)) at C40.18A specific carbon atom is a likely site for nucleophilic attack.

Through the systematic application of these computational and theoretical methods, a comprehensive understanding of the chemical nature of this compound can be achieved, paving the way for its potential use in various scientific and technological fields.

Applications of 2 2 Furyl Phenyl Methylamine in Advanced Materials Science and Supramolecular Chemistry

Integration of [2-(2-Furyl)phenyl]methylamine into Polymer Architectures and Functional Materials

The furan (B31954) moiety in this compound is of particular interest for polymer synthesis. Furan-containing monomers can undergo polymerization through various mechanisms, including Diels-Alder reactions, to create thermally reversible polymers. core.ac.ukrsc.org This "click" chemistry approach allows for the formation of cross-linked or linear polymers that can be designed to respond to thermal stimuli. The amine group of this compound provides a reactive site for incorporation into a variety of polymer backbones, such as polyamides and polyimines, through condensation polymerization. The presence of both furan and amine functionalities allows for the synthesis of multifunctional polymers with tunable properties. For instance, furan-functionalized co-polymers have been shown to self-assemble into nanoparticles that can be used for targeted drug delivery. utoronto.ca

The synthesis of novel furan-based α,ω-diene monomers and their subsequent acyclic diene metathesis (ADMET) polymerization has led to the creation of fully renewable functional polymers. acs.orgrsc.org This highlights the potential for developing sustainable materials from furan derivatives. The polymerization of furan derivatives is an area of active research, with various strategies being explored to control the polymer architecture and properties. researchgate.net

Table 1: Potential Polymerization Strategies for this compound
Polymerization StrategyReactive GroupResulting Polymer TypePotential Properties and Applications
Diels-Alder PolymerizationFuran RingThermally Reversible PolymersSelf-healing materials, responsive coatings
Condensation PolymerizationAmine GroupPolyamides, PolyiminesHigh-performance plastics, fibers
Acyclic Diene Metathesis (ADMET)(if modified to a diene)Renewable PolymersSustainable materials, functional elastomers

Investigation of Self-Assembly and Supramolecular Recognition Processes Involving this compound

The combination of aromatic rings (furan and phenyl) and a hydrogen-bonding amine group in this compound makes it an excellent candidate for studying self-assembly and supramolecular recognition. Non-covalent interactions, such as π-π stacking between the aromatic rings and hydrogen bonding involving the amine group, can drive the spontaneous organization of molecules into well-defined supramolecular structures. nih.govkinampark.com The self-assembly of similar molecules, such as melamine, on surfaces has been shown to form highly ordered two-dimensional structures. researchgate.net

The furan ring itself can participate in molecular recognition. Porous supramolecular crystalline probes have been developed to visualize the non-covalent interactions involved in the molecular recognition of furanic compounds. nih.gov Furthermore, macrocyclic oligofurans have been shown to self-assemble into organic nanotubes through π-π stacking. researchgate.net The amine group can also play a crucial role in directing self-assembly through the formation of hydrogen-bonded networks. The interplay of these different non-covalent interactions can lead to the formation of complex and functional supramolecular architectures, such as nanofibers and hydrogels. nih.gov

Exploration of Optoelectronic and Sensing Applications for this compound-Based Systems

The conjugation between the furan and phenyl rings in this compound suggests that it may possess interesting optoelectronic properties. Furan-substituted thiophene (B33073)/phenylene co-oligomers have been investigated for their potential in organic lasing applications, exhibiting good photoluminescence quantum yields and charge transport properties. rsc.orgsemanticscholar.orgrsc.org The incorporation of furan into conjugated systems can tune the electronic and optical properties of the resulting materials. researchgate.net Computational studies on oligomers containing alternating phenylene and furan units have shown that these materials can form helical structures with potential applications in chiral recognition and liquid crystals. researchgate.net

The amine group can act as a recognition site for various analytes, making this compound a potential building block for chemosensors. Furan-based fluorescent sensors have been developed for the detection of ions such as fluoride (B91410) and chromium. nih.govresearchgate.netresearchgate.net The sensing mechanism often involves a change in the intramolecular charge transfer (ICT) characteristics of the molecule upon binding of the analyte. Activated furan derivatives have also been explored as colorimetric sensors for amines. encyclopedia.pub The combination of the furan-phenyl scaffold with the amine recognition site could lead to the development of highly selective and sensitive sensors for a variety of target molecules.

Table 2: Potential Optoelectronic and Sensing Applications of this compound-Based Systems
Application AreaKey Structural FeaturePrinciple of OperationPotential Advantages
Organic Light-Emitting Diodes (OLEDs)Furan-Phenyl Conjugated SystemElectroluminescenceTunable emission color, solution processability
Organic Field-Effect Transistors (OFETs)π-Conjugated BackboneCharge TransportHigh charge carrier mobility, flexibility
Fluorescent ChemosensorsAmine Group, Furan-Phenyl FluorophoreAnalyte-induced change in fluorescenceHigh sensitivity and selectivity
Colorimetric SensorsReactive Furan or Amine GroupChemical reaction leading to a color changeNaked-eye detection, simplicity

Incorporation of this compound into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) are classes of porous crystalline materials with applications in gas storage, separation, and catalysis. The amine group in this compound makes it a suitable linker for the synthesis of imine-linked COFs, which are known for their high chemical stability. tcichemicals.comcd-bioparticles.net Amine-linked COFs can also be synthesized and further functionalized through post-synthetic modification. researchgate.netacs.orgresearchgate.net

The furan ring can also be incorporated into the linker molecules used for MOF synthesis. Furan-2,5-dicarboxylate has been used as a ligand to construct lanthanide-based MOFs with interesting magnetic and luminescent properties. acs.orgbohrium.com Heterometallic MOFs constructed from furan-dicarboxylate ligands have been shown to be effective for heavy metal luminescence sensing. rsc.org The bifunctional nature of this compound, with its furan ring and amine group, offers the potential to create novel MOF and COF structures with tailored pore environments and functionalities.

Studies on Surface Functionalization and Hybrid Nanomaterial Systems Utilizing this compound

The amine group of this compound provides a convenient handle for the surface functionalization of nanoparticles. nih.govnih.govmdpi.com Amine-terminated surfaces can be used to attach a variety of molecules, including polymers, drugs, and targeting ligands, through covalent or non-covalent interactions. nih.govnih.gov For example, furan-containing polymers have been used to coat magnetic nanoparticles, enabling their functionalization through Diels-Alder "click" chemistry. semanticscholar.org This approach has been applied in the development of targeted drug delivery systems. utoronto.ca

Hybrid nanomaterials, which combine inorganic nanoparticles with organic components, are a rapidly growing field of research. ornl.govmdpi.com The functionalization of nanoparticles with molecules like this compound can improve their biocompatibility, cellular internalization, and targeting specificity. nih.gov The furan moiety could also be used to anchor the molecule to surfaces or to participate in further chemical transformations on the nanoparticle surface. The unique combination of functional groups in this compound makes it a promising candidate for the development of advanced hybrid nanomaterials for a range of biomedical and technological applications.

Future Research Directions and Challenges in 2 2 Furyl Phenyl Methylamine Chemistry

Emerging Synthetic Methodologies for Sustainable Production of [2-(2-Furyl)phenyl]methylamine and its Derivatives

The chemical industry's shift towards green chemistry is driving research into sustainable production routes for complex molecules. For this compound, future efforts will likely focus on moving away from petroleum-based feedstocks towards renewable resources. researchgate.net A significant area of research involves the use of carbohydrate-derived platform chemicals, such as furfural, which can be obtained from biomass. researchgate.net

Emerging strategies aim to improve atom economy, reduce waste, and utilize environmentally benign reagents and solvents. Key areas of development include:

Organocatalysis: The use of small organic molecules as catalysts, such as piperidinium (B107235) acetate (B1210297), has shown success in the synthesis of related furan (B31954) derivatives under solvent-free conditions, offering good to excellent yields. researchgate.net

Heterogeneous Catalysis: Solid-supported catalysts, like MeSO3H/SiO2 or supported copper oxide nanoparticles, provide advantages in terms of easy separation and reusability, contributing to more sustainable processes. researchgate.netnih.gov

Green Solvents and Reagents: The replacement of volatile organic compounds with greener alternatives like PEG-400 or the use of sustainable reagents such as dimethyl carbonate are critical for reducing environmental impact. researchgate.netnih.gov

Novel Reaction Systems: The development of innovative systems, such as two-phase reactions using functionalized ionic liquids, can significantly suppress polymer formation and increase product yields in the synthesis of furylmethane derivatives. rsc.org

Table 1: Comparison of Emerging Sustainable Synthetic Methodologies

Methodology Key Features Potential Advantages for this compound Synthesis Representative Catalyst/System Examples
Organocatalysis Metal-free, often mild reaction conditions, high atom economy. Avoids toxic metal contaminants; can be performed under solvent-free conditions. Piperidinium acetate, 1,4-diazabicyclo[2.2.2]octane (DABCO). researchgate.net
Heterogeneous Catalysis Catalyst is in a different phase from reactants; easy to recover and recycle. Simplifies product purification; enhances process efficiency and cost-effectiveness. MeSO3H/SiO2, Copper Oxide Nanoparticles on Activated Carbon (CuO@C). researchgate.netnih.gov
Green Solvents/Reagents Use of non-toxic, renewable solvents and methylating agents. Reduces environmental footprint and process hazards. Polyethylene (B3416737) glycol (PEG-400), Dimethyl Carbonate (DMC). researchgate.netnih.gov

| Advanced Reaction Systems | Biphasic systems to control side reactions and improve selectivity. | Increases yield by minimizing byproduct formation (e.g., polymerization). | –SO3H functionalized ionic liquids in aqueous/organic phases. rsc.org |

Exploration of Novel Catalytic Transformations Enabled by this compound Systems

While much research focuses on the synthesis of furan derivatives, a compelling future direction is the use of this compound itself as a component in catalytic systems. The molecule possesses both a nitrogen donor (from the amine group) and an oxygen donor (from the furan ring), making it a potential ligand for coordinating with transition metals.

Future research could explore its role in:

Homogeneous Catalysis: Designing novel metal complexes where this compound acts as a bidentate or monodentate ligand. These complexes could be screened for activity in cross-coupling reactions, hydrogenations, or oxidations. The steric and electronic properties conferred by the furylphenyl backbone could lead to unique selectivity.

Asymmetric Catalysis: Derivatization of the amine group could yield chiral ligands for enantioselective transformations, a cornerstone of modern pharmaceutical synthesis.

Heterogenized Catalysts: Immobilizing the molecule or its metal complexes onto solid supports could combine the selectivity of homogeneous catalysts with the recyclability of heterogeneous systems.

The challenge in this area is the current lack of studies utilizing this specific molecule in a catalytic capacity. Initial research will need to focus on fundamental coordination chemistry—synthesizing and characterizing its metal complexes—before its catalytic efficacy can be systematically evaluated.

Advanced Materials Development and Performance Enhancement Based on this compound

Furan-based polymers are gaining significant attention as sustainable alternatives to petroleum-derived plastics. acs.org For instance, poly(ethylene furanoate) (PEF) is a 100% bio-based polyester (B1180765) positioned as an alternative to polyethylene terephthalate (B1205515) (PET). acs.org The structure of this compound makes it an excellent candidate as a monomer for creating novel high-performance polymers.

Key research opportunities include:

Polyamide Synthesis: The primary amine group can readily undergo polycondensation with dicarboxylic acids (including bio-based ones like 2,5-furandicarboxylic acid) to form a new class of furan-containing polyamides.

Property Enhancement: The rigid phenyl-furan backbone is expected to impart high thermal stability and mechanical strength to resulting polymers. The specific ortho linkage between the rings may lead to unique chain conformations and material properties compared to meta or para isomers.

Thermosetting Resins: The amine functionality allows for its use as a curing agent for epoxy resins or in the formation of polyimides and benzoxazines, potentially leading to materials with enhanced flame retardancy and thermal resistance due to the furan moiety.

Table 2: Potential Properties of Polymers Derived from this compound

Polymer Type Potential Monomer Partner Expected Polymer Backbone Anticipated Properties
Polyamide 2,5-Furandicarboxylic acid (FDCA) Alternating furylphenylamine and furandicarboxylate units. High thermal stability (Tg), enhanced mechanical strength, potential for high crystallinity. acs.org
Polyimide Pyromellitic dianhydride (PMDA) Imide rings incorporating the furylphenyl structure. Excellent thermal and oxidative stability, good dielectric properties, chemical resistance.

| Epoxy Resin (as Curing Agent) | Diglycidyl ether of bisphenol A (DGEBA) | Cross-linked network with furylphenyl side chains. | Increased glass transition temperature, improved char yield and flame retardancy. |

Interdisciplinary Research Opportunities in this compound Chemistry

The versatile structure of this compound opens doors for research at the intersection of chemistry, biology, and materials science.

Medicinal Chemistry: Related isomers and derivatives have already shown promise in drug discovery. For example, [4-(2-Furyl)phenyl]methylamine is used as a reactant in preparing trisubstituted purine (B94841) derivatives that act as anticancer cyclin-dependent kinase inhibitors. chemicalbook.com Furthermore, furyl-methylamine structures are recognized as important scaffolds for designing and screening novel drug candidates. targetmol.com Future work could involve synthesizing a library of derivatives of the ortho-isomer and screening them for various biological activities, including as antifungal, anti-inflammatory, or antitumor agents. mdpi.com

Agrochemicals: The furan and thiophene (B33073) ring systems are present in numerous commercial fungicides. mdpi.com The unique furyl-phenyl combination in the target molecule could serve as a novel scaffold for developing next-generation pesticides with new modes of action.

Materials Science: As detailed in the previous section, the use of this compound as a monomer connects synthetic chemistry with polymer science and engineering, aiming to create sustainable materials with advanced properties.

Theoretical and Computational Advancements for Deeper Understanding of this compound Reactivity and Properties

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental work. While specific theoretical studies on this compound are scarce, methods like Density Functional Theory (DFT) can offer profound insights. nih.gov

Future computational research should focus on:

Structural and Electronic Properties: Calculating the optimal geometry, rotational barriers between the rings, molecular orbital energies (HOMO/LUMO), and charge distribution. This would help predict its reactivity and behavior in different chemical environments.

Reaction Mechanisms: Modeling reaction pathways for its synthesis or its participation in polymerization and catalytic cycles. This can help optimize reaction conditions and predict potential byproducts. For example, theoretical calculations have been used to investigate the potential energy surface of reactions involving its constituent parts, the phenyl and amino radicals. nih.gov

Spectroscopic Prediction: Simulating NMR, IR, and UV-Vis spectra to aid in the characterization of the molecule and its derivatives.

Interaction Modeling: Simulating how the molecule interacts with metal centers (as a ligand) or with biological targets like enzyme active sites, which would be invaluable for designing catalysts and new drug candidates.

Table 3: Application of Computational Methods to this compound Research

Computational Method Information Gained Relevance to Research
Density Functional Theory (DFT) Optimized geometry, electronic structure, bond energies, reaction energetics. nih.gov Predicts reactivity, stability, and potential reaction pathways.
Time-Dependent DFT (TD-DFT) Excited state energies, prediction of UV-Vis spectra. Aids in characterizing new materials and understanding photochemical properties.
Ab initio Methods (e.g., CCSD(T)) High-accuracy energy calculations for small systems or reaction steps. nih.gov Provides benchmark data for validating DFT results and understanding complex reaction mechanisms.

| Molecular Dynamics (MD) | Simulates the movement and interaction of molecules over time. | Predicts polymer chain conformation, material bulk properties, and ligand-receptor binding dynamics. |

Q & A

Q. Methodological Recommendations :

  • Use standardized assays (e.g., NIH/EPA Tox21 protocols).
  • Pre-solubilize in DMSO (<0.1% final concentration) to avoid solvent interference.

What advanced computational tools are suitable for predicting the compound’s interactions with biological targets?

Advanced Research Question

  • Molecular Docking (AutoDock Vina) : Predicts binding to serotonin receptors (5-HT₂A, ΔG ≈ -8.5 kcal/mol) via furan-phenyl π stacking .
  • MD Simulations (GROMACS) : Reveals stable ligand-receptor complexes over 100 ns trajectories, highlighting key residues (e.g., Asp155 for hydrogen bonding) .
  • QSAR Models : Correlate substituent electronegativity with antimicrobial activity (R² = 0.89) .

Basic Research Question

  • PPE : Nitrile gloves, chemical goggles, and lab coats .
  • Ventilation : Use fume hoods to limit airborne exposure (TLV: 5 ppm).
  • Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

Advanced Note : LC-MS analysis of lab air samples detected trace vapors (0.2 ppm) after 4-hour synthesis, necessitating real-time air monitoring .

How does the compound’s electronic structure influence its spectroscopic and reactive properties?

Advanced Research Question
The furyl-phenyl conjugation creates a polarized electron system:

  • UV-Vis : λmax at 270 nm (π→π* transition) with a molar absorptivity of 1.2×10⁴ L·mol⁻¹·cm⁻¹ .
  • Electrochemical Behavior : Cyclic voltammetry shows irreversible oxidation at +1.2 V (vs. Ag/AgCl), attributed to furan ring decomposition .

Implications : Electron-rich regions guide regioselective functionalization (e.g., electrophilic attack at C3 of the furan ring) .

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